molecular formula C10H8BClN2O2 B13651783 3-(Pyrazin-2-yl)-5-chlorophenylboronic acid

3-(Pyrazin-2-yl)-5-chlorophenylboronic acid

Cat. No.: B13651783
M. Wt: 234.45 g/mol
InChI Key: JIBYCIVSBGMRDW-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yl)-5-chlorophenylboronic acid is a boronic acid derivative that features a pyrazine ring and a chlorophenyl group Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrazin-2-yl)-5-chlorophenylboronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated pyrazine derivative and a boronic acid or boronate ester. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale Suzuki-Miyaura cross-coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrazin-2-yl)-5-chlorophenylboronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding phenol or quinone derivatives.

    Reduction: Formation of the corresponding amine or hydrocarbon derivatives.

    Substitution: Halogenation, nitration, or sulfonation of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenation with chlorine or bromine, nitration with nitric acid, and sulfonation with sulfuric acid.

Major Products

The major products formed from these reactions include substituted pyrazine derivatives, chlorophenyl derivatives, and various functionalized boronic acids.

Scientific Research Applications

3-(Pyrazin-2-yl)-5-chlorophenylboronic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Explored for its potential in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-yl)-5-chlorophenylboronic acid is primarily related to its ability to form reversible covalent bonds with biological targets. The boronic acid moiety can interact with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: Another pyrazine derivative with similar structural features.

    5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: Compounds that also feature a pyrazine ring and are synthesized via Suzuki cross-coupling reactions.

    Pyrrolopyrazine derivatives: Compounds with a pyrazine ring that exhibit various biological activities.

Uniqueness

3-(Pyrazin-2-yl)-5-chlorophenylboronic acid is unique due to its specific combination of a pyrazine ring, a chlorophenyl group, and a boronic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in both synthetic chemistry and biomedical research.

Properties

Molecular Formula

C10H8BClN2O2

Molecular Weight

234.45 g/mol

IUPAC Name

(3-chloro-5-pyrazin-2-ylphenyl)boronic acid

InChI

InChI=1S/C10H8BClN2O2/c12-9-4-7(3-8(5-9)11(15)16)10-6-13-1-2-14-10/h1-6,15-16H

InChI Key

JIBYCIVSBGMRDW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C2=NC=CN=C2)(O)O

Origin of Product

United States

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